1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with chlorophenyl and fluorophenyl groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the chlorophenyl and fluorophenyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions using reagents such as chlorobenzyl chloride and fluorobenzyl chloride.
Final Coupling: The final step involves coupling the substituted piperidine with a carboxamide group under specific reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of various derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological activity.
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide: Lacks the chlorophenyl group, leading to differences in its chemical and biological properties.
1-[(4-bromophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-18-5-1-16(2-6-18)14-24-11-9-17(10-12-24)20(25)23-13-15-3-7-19(22)8-4-15/h1-8,17H,9-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYRQKASPUCFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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